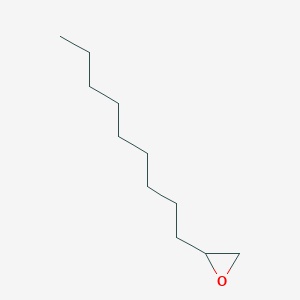

2-Nonyloxirane

Description

Structure

3D Structure

Properties

CAS No. |

17322-97-3 |

|---|---|

Molecular Formula |

C11H22O |

Molecular Weight |

170.29 g/mol |

IUPAC Name |

2-nonyloxirane |

InChI |

InChI=1S/C11H22O/c1-2-3-4-5-6-7-8-9-11-10-12-11/h11H,2-10H2,1H3 |

InChI Key |

LXVAZSIZYQIZCR-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC1CO1 |

Canonical SMILES |

CCCCCCCCCC1CO1 |

Synonyms |

1,2-Epoxyundecane |

Origin of Product |

United States |

Foundational & Exploratory

PART 1: EXECUTIVE SUMMARY & CRITICAL DISAMBIGUATION

Urgent Safety Notice regarding CAS Registry Numbers: This guide addresses the chemical entity 2-Nonyloxirane (also known as 1,2-Epoxyundecane ). NOTE: The CAS number provided in the topic request (1003-29-8 ) corresponds to Pyrrole-2-carboxaldehyde, a chemically distinct heterocyclic aldehyde. To ensure scientific integrity and safety, this document strictly covers 2-Nonyloxirane (Correct CAS: 17322-97-3 for racemic; 149948-91-4 for (S)-enantiomer). Do not use CAS 1003-29-8 for protocols involving this epoxide.

Overview: 2-Nonyloxirane is a C11 long-chain terminal epoxide. Unlike short-chain epoxides (e.g., ethylene oxide) which are highly volatile gas-phase alkylators, 2-Nonyloxirane is a lipophilic liquid. It serves as a critical "warhead" intermediate in drug discovery for installing hydroxy-functionalities via nucleophilic ring-opening. It is widely employed in the synthesis of fatty acid derivatives, pheromone analogs, and lipid-tail modifications in peptidomimetics (e.g., Fellutamide analogs).

PART 2: CHEMICAL IDENTITY & MOLECULAR ARCHITECTURE

2-Nonyloxirane is characterized by significant ring strain (~27 kcal/mol) inherent to the oxirane ring, which drives its reactivity toward nucleophiles despite the steric bulk of the nonyl chain.

| Property | Data / Specification |

| IUPAC Name | 2-Nonyloxirane |

| Common Synonyms | 1,2-Epoxyundecane; Undecylene oxide; 1,2-Undecene oxide |

| CAS Number | 17322-97-3 (Racemic) |

| Molecular Formula | C₁₁H₂₂O |

| Molecular Weight | 170.29 g/mol |

| SMILES | CCCCCCCCCCC1CO1 |

| Physical State | Clear, colorless liquid |

| Boiling Point | ~230–235 °C (Atmospheric); ~110–115 °C @ 15 mmHg (Interpolated) |

| Density | ~0.842 g/mL @ 25 °C |

| Solubility | Insoluble in water; Soluble in EtOH, CHCl₃, THF, Toluene |

| LogP | ~5.4 (High Lipophilicity) |

PART 3: HAZARD PROFILING & RISK MITIGATION

As an alkylating agent, 2-Nonyloxirane poses specific biological risks. While its high molecular weight reduces inhalation volatility compared to lower homologs, it remains a potent contact hazard.

GHS Classification (Derived from Homologs C10/C12)

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Cat.[1] 2 | H315: Causes skin irritation.[2][3][4] |

| Serious Eye Damage | Cat. 2A | H319: Causes serious eye irritation.[1][4] |

| Skin Sensitization | Cat. 1 | H317: May cause an allergic skin reaction. |

| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation.[1][2][4] |

| Aquatic Toxicity | Acute 1 | H400: Very toxic to aquatic life.[4] |

Toxicological Mechanism: Alkylation

The electrophilic carbons of the epoxide ring (C1 and C2) are susceptible to attack by biological nucleophiles (DNA bases, protein residues).

-

Primary Risk: Direct alkylation of skin proteins (haptens), leading to sensitization (contact dermatitis).

-

Systemic Risk: Potential for DNA alkylation if absorbed, though lipophilicity limits systemic distribution compared to water-soluble epoxides.

Safety Workflow Diagram

The following diagram outlines the hierarchy of controls for handling lipophilic epoxides.

Figure 1: Hierarchical safety strategy for handling 2-Nonyloxirane in a research setting.

PART 4: SYNTHESIS & REACTIVITY

Synthesis: Epoxidation of 1-Undecene

The most reliable laboratory scale synthesis involves the Prilezhaev reaction using meta-chloroperoxybenzoic acid (mCPBA).

-

Precursor: 1-Undecene (CAS 821-95-4).[5]

-

Reagent: mCPBA (1.1 equiv) in Dichloromethane (DCM).

-

Mechanism: Concerted "Butterfly" transition state, preserving stereochemistry (if starting with internal alkenes, though 1-undecene is terminal).

Reactivity Profile: Ring Opening

The utility of 2-Nonyloxirane lies in its regioselective ring opening.

-

Basic Conditions (Nu⁻): Nucleophile attacks the less substituted carbon (C1) due to steric hindrance at C2.

-

Product: Secondary alcohol (1-substituted-2-undecanol).

-

-

Acidic Conditions (H⁺): Protonation of oxygen activates the ring; nucleophile attacks the more substituted carbon (C2) due to partial carbocation stabilization.

-

Product: Primary alcohol variant (2-substituted-1-undecanol).

-

Figure 2: Synthetic pathway from 1-Undecene and divergent ring-opening regioselectivity.

PART 5: EXPERIMENTAL PROTOCOL

Protocol: Synthesis of 2-Nonyloxirane via mCPBA Oxidation

1. Preparation:

-

Glassware: Flame-dried 500 mL Round Bottom Flask (RBF), magnetic stir bar.

-

Atmosphere: Nitrogen or Argon blanket (Epoxides are moisture sensitive).

2. Reaction Assembly:

-

Dissolve 1-Undecene (15.4 g, 100 mmol) in anhydrous DCM (200 mL).

-

Cool the solution to 0 °C using an ice/water bath.

-

Slowly add mCPBA (70-75% purity, 27.0 g, ~110 mmol) portion-wise over 30 minutes. Caution: Exothermic.

3. Execution:

-

Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc 9:1) or GC-MS.[6] Disappearance of alkene indicates completion.

4. Work-up (Critical for Safety):

-

Quench: Filter off the precipitated m-chlorobenzoic acid byproduct.

-

Wash: Wash the filtrate with 10% Na₂SO₃ (to reduce excess peroxide) followed by saturated NaHCO₃ (to remove acidic byproducts).

-

Dry: Dry organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

5. Purification:

-

Purify via vacuum distillation (approx. 110 °C @ 15 mmHg) or flash column chromatography (Silica gel, 100% Hexanes -> 5% EtOAc/Hexanes).

-

Yield: Typically 85–95%.

PART 6: STORAGE & STABILITY

-

Temperature: Store at 2–8 °C (Refrigerated).

-

Atmosphere: Store under Inert Gas (Argon/Nitrogen) . Epoxides can hydrolyze to diols (1,2-undecanediol) upon exposure to atmospheric moisture over time.

-

Incompatibility: Strong acids, strong bases, amines, and oxidizing agents.

-

Shelf Life: 12 months if properly sealed and refrigerated.

REFERENCES

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 17858, 1,2-Epoxydodecane (Homolog Reference). Retrieved from [Link]

-

Swern, D. (1953). Epoxidation and Hydroxylation of Ethylenic Compounds with Organic Peracids. Organic Reactions, 7, 378.

-

U.S. EPA. Toxic Substances Control Act (TSCA) Chemical Substance Inventory: Oxirane, 2-nonyl-. CAS 17322-97-3.

-

ChemSynthesis. 2-Nonyloxirane Chemical Properties and Synthesis. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. 1,2-EPOXYDODECANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. 1,2-EPOXYHEXADECANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. 1,2-Epoxydodecane | C12H24O | CID 17858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of 2-Nonyloxirane

This guide provides a comprehensive technical overview of 2-nonyloxirane, a chiral epoxide of significant interest in synthetic organic chemistry and drug development. We will delve into its molecular architecture, explore the nuances of its stereoisomers, detail methodologies for its stereoselective synthesis, and outline the analytical techniques crucial for its characterization and quality control. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep, practical understanding of this versatile molecule.

Introduction: The Significance of Chiral Epoxides

Epoxides, or oxiranes, are three-membered cyclic ethers that serve as highly valuable synthetic intermediates due to the inherent ring strain that makes them susceptible to ring-opening reactions with a wide array of nucleophiles. This reactivity allows for the stereospecific introduction of two adjacent functional groups, a cornerstone of modern asymmetric synthesis. 2-Nonyloxirane, with its nine-carbon alkyl chain, is a representative long-chain terminal epoxide. Its chirality at the C2 position means it exists as a pair of enantiomers, (R)-2-nonyloxirane and (S)-2-nonyloxirane. The distinct spatial arrangement of these enantiomers can lead to significantly different biological activities, a critical consideration in the development of pharmaceuticals and other bioactive molecules.

Molecular Structure and Physicochemical Properties

2-Nonyloxirane possesses the molecular formula C₁₁H₂₂O and a molecular weight of 170.30 g/mol . The structure consists of a terminal three-membered oxirane ring attached to a nonyl group.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂O | ChemSynthesis |

| Molecular Weight | 170.30 g/mol | ChemSynthesis |

| IUPAC Name | 2-Nonyloxirane | - |

| Synonyms | 1,2-Epoxyundecane | - |

The strained three-membered ring dominates the chemical reactivity of 2-nonyloxirane, making the carbon atoms of the ring electrophilic and susceptible to nucleophilic attack.

The Central Role of Stereochemistry

The C2 carbon of the oxirane ring in 2-nonyloxirane is a stereocenter, giving rise to two enantiomers: (R)-2-nonyloxirane and (S)-2-nonyloxirane. These stereoisomers are non-superimposable mirror images of each other and, while possessing identical physical properties in an achiral environment, will interact differently with other chiral molecules, such as biological receptors or chiral catalysts.

Caption: Enantiomers of 2-Nonyloxirane.

The ability to selectively synthesize and analyze these enantiomers is paramount for applications in drug development, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.

Synthetic Methodologies: Achieving Stereocontrol

The synthesis of 2-nonyloxirane can be approached from both racemic and asymmetric perspectives. The choice of method is dictated by the specific requirements of the application, with asymmetric synthesis being crucial for pharmaceutical applications.

Racemic Synthesis: Epoxidation of 1-Undecene

A common and straightforward method for the preparation of racemic 2-nonyloxirane is the epoxidation of the corresponding alkene, 1-undecene, using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA)[1][2].

Caption: Racemic Epoxidation of 1-Undecene.

Experimental Protocol: Racemic Epoxidation with m-CPBA

-

Dissolution: Dissolve 1-undecene in a chlorinated solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of m-CPBA: Slowly add a solution of m-CPBA in dichloromethane to the stirred solution of the alkene at room temperature. The reaction is typically exothermic, and the temperature should be monitored.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alkene is consumed.

-

Work-up: Upon completion, quench the reaction by adding a reducing agent (e.g., aqueous sodium sulfite) to destroy excess peroxy acid. Wash the organic layer with a basic solution (e.g., aqueous sodium bicarbonate) to remove the resulting m-chlorobenzoic acid, followed by a wash with brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield racemic 2-nonyloxirane.

Asymmetric Synthesis: Enantioselective Epoxidation

For the synthesis of enantiomerically enriched or pure (R)- or (S)-2-nonyloxirane, asymmetric epoxidation methods are employed. Two of the most powerful and widely used methods are the Sharpless Asymmetric Epoxidation and the Jacobsen-Katsuki Epoxidation.

The Sharpless epoxidation is a highly reliable method for the enantioselective epoxidation of allylic alcohols[3][4]. While 2-nonyloxirane is not directly synthesized from an allylic alcohol, this methodology is foundational in asymmetric synthesis. For terminal alkenes like 1-undecene, a modification or a different catalytic system is often required.

The Jacobsen-Katsuki epoxidation is particularly well-suited for the enantioselective epoxidation of unfunctionalized alkenes, including terminal alkenes like 1-undecene, using a chiral manganese-salen complex as the catalyst[5][6].

Caption: Jacobsen-Katsuki Asymmetric Epoxidation.

Experimental Protocol: Jacobsen-Katsuki Asymmetric Epoxidation of 1-Undecene

-

Catalyst Preparation: The chiral (R,R)- or (S,S)-Mn(III)-salen catalyst is either purchased or prepared according to established literature procedures.

-

Reaction Setup: To a stirred solution of 1-undecene in a suitable solvent (e.g., dichloromethane) is added a catalytic amount of the chosen enantiomer of the Mn-salen complex.

-

Addition of Oxidant: A stoichiometric amount of an oxidant, commonly buffered sodium hypochlorite (bleach), is added slowly to the reaction mixture at a controlled temperature (often 0 °C to room temperature).

-

Reaction Monitoring: The progress of the epoxidation is monitored by chiral GC or HPLC to determine both the conversion of the starting material and the enantiomeric excess (ee) of the product.

-

Work-up and Purification: Once the reaction is complete, the layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting enantiomerically enriched 2-nonyloxirane is then purified by column chromatography.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the oxirane ring in the range of δ 2.5-3.5 ppm[9]. The methine proton (H-2) will appear as a multiplet, while the two diastereotopic methylene protons (H-1) will exhibit distinct signals, each as a doublet of doublets. The long alkyl chain will give rise to a complex set of overlapping multiplets in the upfield region (δ 0.8-1.6 ppm), with a characteristic triplet for the terminal methyl group around δ 0.9 ppm.

¹³C NMR: The carbon NMR spectrum will show two distinct signals for the oxirane carbons in the shielded region of the spectrum, typically between δ 45 and 55 ppm. The remaining nine carbons of the nonyl chain will appear in the aliphatic region (δ 14-32 ppm).

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| H-1a, H-1b (CH₂) | 2.5 - 2.8 (dd) | 47 - 50 |

| H-2 (CH) | 2.9 - 3.2 (m) | 52 - 55 |

| H-3 to H-10 (CH₂) | 1.2 - 1.6 (m) | 22 - 32 |

| H-11 (CH₃) | ~0.9 (t) | ~14 |

Note: These are predicted values and may vary depending on the solvent and instrument used.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 2-nonyloxirane is expected to show a molecular ion peak (M⁺) at m/z 170. The fragmentation pattern will likely involve cleavage of the C-C bond adjacent to the oxirane ring and rearrangements, leading to characteristic fragment ions. Common fragments for terminal epoxides include ions resulting from alpha-cleavage. Based on data for 1,2-epoxydodecane, prominent peaks can be expected at m/z values corresponding to [M-alkyl]⁺ and other smaller fragments[10][11].

Chiral Analysis: Separation of Enantiomers

The determination of the enantiomeric purity of 2-nonyloxirane is a critical step in its synthesis and application. Chiral chromatography, either gas chromatography (GC) or high-performance liquid chromatography (HPLC), is the method of choice for this purpose.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile enantiomers. The separation is achieved using a capillary column coated with a chiral stationary phase (CSP), often a cyclodextrin derivative. The two enantiomers of 2-nonyloxirane will exhibit different interactions with the chiral stationary phase, leading to different retention times and, thus, their separation.

Protocol Outline: Chiral GC Analysis

-

Column Selection: Choose a suitable chiral GC column, such as one with a β- or γ-cyclodextrin-based stationary phase.

-

Sample Preparation: Dissolve a small amount of the 2-nonyloxirane sample in a volatile organic solvent.

-

Injection and Separation: Inject the sample into the GC instrument. The enantiomers are separated on the chiral column under a programmed temperature gradient.

-

Detection and Quantification: A flame ionization detector (FID) is commonly used for detection. The enantiomeric excess (ee) is calculated from the relative peak areas of the two enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

For less volatile epoxides or when derivatization is preferred, chiral HPLC is an excellent alternative. The separation principle is similar to chiral GC, but it utilizes a liquid mobile phase and a column packed with a chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of a wide range of chiral compounds, including epoxides.

Conclusion and Future Perspectives

2-Nonyloxirane stands as a valuable chiral building block in organic synthesis. A thorough understanding of its structure, stereochemistry, and the methods for its controlled synthesis and analysis is essential for its effective utilization. The methodologies outlined in this guide, from racemic and asymmetric epoxidation to spectroscopic and chromatographic analysis, provide a solid foundation for researchers and drug development professionals. Future advancements in catalysis will likely lead to even more efficient and selective methods for the synthesis of enantiopure 2-nonyloxirane and other long-chain epoxides, further expanding their applications in the creation of complex and biologically active molecules.

References

-

Chemistry LibreTexts. (2024, May 8). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, February 3). 4.9: Spectroscopy of Ethers and Epoxides. Retrieved from [Link]

-

Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. Retrieved from [Link]

-

Jacobsen, E. N. (n.d.). Jacobsen-Katsuki Epoxidation. Organic Chemistry Portal. Retrieved from [Link]

-

Master Organic Chemistry. (2024, December 12). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Epoxydecane. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Epoxydodecane. Retrieved from [Link]

-

ResearchGate. (2016, February 12). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Stereochemistry and conformations of natural 1,2-epoxy-guaianolides based on 1D and 2D NMR data and semiempirical calculations. Retrieved from [Link]

-

Steps, C. (n.d.). Epoxidation of Alkenes. Retrieved from [Link]

-

Wikipedia. (n.d.). Jacobsen epoxidation. Retrieved from [Link]

-

Wikipedia. (n.d.). Sharpless epoxidation. Retrieved from [Link]

-

Wipf Group. (n.d.). 9. Jacobsen-Katsuki Epoxidations. Retrieved from [Link]

-

AOCS. (n.d.). Spectral data for aliphatic epoxides. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 3. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 6. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 7. 1,2-Epoxydecane | C10H20O | CID 16993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,2-Epoxydodecane | C12H24O | CID 17858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 1,2-Epoxydodecane(2855-19-8) MS [m.chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

Technical Guide: Thermodynamic Stability and Degradation Kinetics of Long-Chain Terminal Epoxides

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic and kinetic stability profiles of long-chain terminal epoxides (

Part 1: Theoretical Framework of Epoxide Thermodynamics

The Thermodynamic Engine: Ring Strain

The oxirane ring is the defining feature of epoxides. Its high reactivity is thermodynamically driven by ring strain energy (RSE) , which is approximately 27.3 kcal/mol (114 kJ/mol) for terminal epoxides like 1,2-epoxyhexane [1].[1]

This strain arises from two primary factors:

-

Angle Strain (Baeyer Strain): The C-O-C and C-C-O bond angles are ~60°, significantly deviating from the ideal tetrahedral angle of 109.5°.

-

Torsional Strain (Pitzer Strain): The eclipsed conformation of the hydrogens (or alkyl substituents) on the adjacent carbons.

Terminal vs. Internal Stability: Thermodynamically, terminal epoxides (monosubstituted) are less stable than internal epoxides (disubstituted).[1] Alkyl groups stabilize the ring through hyperconjugation and electron donation. However, kinetic reactivity often follows the inverse trend: terminal epoxides are more accessible to nucleophiles, making them kinetically more vulnerable to ring opening despite the thermodynamic differences.[1]

The Thermodynamic Sink: Meinwald Rearrangement

The most thermodynamically favorable transformation for a terminal epoxide is not hydrolysis, but isomerization into a carbonyl compound (aldehyde or ketone), known as the Meinwald Rearrangement .

-

Reaction: Terminal Epoxide

Aldehyde (Major) / Methyl Ketone (Minor) -

Driving Force: Release of ring strain and formation of the stronger C=O

-bond.

The energy landscape below illustrates why epoxides are metastable species that require kinetic barriers (low temperature, absence of acid) to prevent "falling" into the aldehyde well.

Figure 1: Energy landscape showing the metastable nature of terminal epoxides relative to their carbonyl isomers.

Part 2: Degradation Mechanisms & Long-Chain Specifics

Hydrolysis: The Primary Storage Threat

While isomerization is the thermodynamic ideal, hydrolysis is the most common degradation pathway in real-world storage conditions due to ubiquitous moisture.

-

Mechanism: Acid-catalyzed ring opening is the fastest pathway. The protonation of the oxygen makes the ring an excellent electrophile.

-

Regioselectivity: In terminal epoxides, nucleophilic attack by water occurs primarily at the less substituted carbon (C1) under neutral/basic conditions (steric control), but shifts toward the more substituted carbon (C2) under acidic conditions due to the stabilization of the partial positive charge at the secondary carbon [2].

Figure 2: Mechanism of acid-catalyzed hydrolysis leading to diol formation.

The "Long-Chain" Effect: Hydrophobicity & Aggregation

For chains

-

Micellar Catalysis (Aqueous Systems): Long-chain epoxides are hydrophobic. In aqueous media, they aggregate into micelles.[1] If the solution is slightly acidic, protons concentrate at the micelle surface (Stern layer), accelerating hydrolysis rates by orders of magnitude compared to dispersed short-chain epoxides.

-

Solid-State Protection (

): Chains like 1,2-epoxyoctadecane are solids at room temperature. The crystal lattice energy provides a barrier against bimolecular reactions (like hydrolysis) because water cannot easily penetrate the lattice. However, if the material is stored near its melting point, "hotspots" of liquid phase can initiate rapid autocatalytic degradation [3].[1]

Part 3: Experimental Protocols for Stability Assessment

Protocol: Accelerated Stability Testing (Arrhenius Model)

Objective: Determine the shelf-life and degradation rate constants (

Prerequisites:

-

Analytical Method: GC-FID (preferred for volatile

) or HPLC-CAD (Charged Aerosol Detection) for non-UV active -

Standard: Pure 1,2-diol analog of the target epoxide (degradation marker).

| Step | Action | Technical Rationale (Why?) |

| 1. Preparation | Dissolve epoxide in an inert solvent (e.g., anhydrous Dodecane or Toluene) at 10 mg/mL.[1] | Long-chain epoxides are insoluble in water; inert organic solvents prevent solvolysis during prep. |

| 2. Stress Conditions | Aliquot into sealed crimp-top vials. Incubate at 40°C, 50°C, and 60°C. | Multiple temperatures allow for the calculation of Activation Energy ( |

| 3. Humidity Challenge | Optional: Add 1% w/w water to half the samples. | Simulates "wet" storage conditions to measure hydrolytic susceptibility vs. thermal isomerization. |

| 4. Sampling | Pull samples at T=0, 24h, 72h, 168h (1 week). Quench immediately by cooling to -20°C. | "Quenching" thermally arrests the reaction to preserve the snapshot of degradation. |

| 5. Analysis | Analyze via GC/HPLC. Integrate the Epoxide peak (Starting Material) and Diol/Aldehyde peaks (Degradants). | Mass balance confirmation is crucial; if Epoxide loss > Product gain, polymerization is occurring.[1] |

Data Analysis

Calculate the rate constant

Part 4: Stabilization & Handling Strategies[1]

To maximize the thermodynamic life of long-chain terminal epoxides, implement the following "Self-Validating" storage system:

-

Lewis Base Stabilization: Trace amounts of non-nucleophilic bases (e.g., anhydrous sodium carbonate) in the storage container can scavenge trace acids, preventing the autocatalytic hydrolysis cycle.[1]

-

Headspace Control: Store under Argon, not Nitrogen. Argon is heavier than air and provides a better blanket against moisture ingress.

-

Thermal Management:

-

Liquids (

): Store at 2-8°C. -

Solids (

): Store significantly below the melting point. Partial melting creates a "slush" where degradation is accelerated due to increased molecular mobility and concentration of impurities in the liquid phase.

-

References

-

Ring Strain Energies: Wiberg, K. B. (1986).[1] The concept of strain in organic chemistry. Angewandte Chemie International Edition in English, 25(4), 312-322.[1] Link

-

Hydrolysis Mechanisms: Smith, J. G. (1984).[1] Synthetically useful reactions of epoxides. Synthesis, 1984(08), 629-656.[1] Link

-

Solid State Stability: Giron, D. (1995).[1] Thermal analysis and calorimetric methods in the characterisation of polymorphs and solvates. Thermochimica Acta, 248, 1-59.[1] Link

-

Meinwald Rearrangement: Meinwald, J., Labana, S. S., & Chadha, M. S. (1963).[1] Peracid reactions. III. The oxidation of bicyclo [2.2. 1] heptadiene. Journal of the American Chemical Society, 85(5), 582-585.[1] Link

-

Hydrolytic Kinetic Resolution: Jacobsen, E. N. (2002).[1] Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes.[2][3][4] Journal of the American Chemical Society, 124(7), 1307-1315.[1] Link

Sources

- 1. stem.elearning.unipd.it [stem.elearning.unipd.it]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of 1,2-Epoxyundecane in Polar vs. Nonpolar Solvents

Introduction: The Critical Role of Solvent Selection in the Application of 1,2-Epoxyundecane

1,2-Epoxyundecane, a long-chain aliphatic epoxide, is a versatile chemical intermediate of significant interest in the synthesis of surfactants, lubricants, and various specialty polymers. The efficacy of its use in these applications is fundamentally dictated by its behavior in solution. A comprehensive understanding of its solubility profile across a spectrum of polar and nonpolar solvents is therefore not merely academic, but a prerequisite for rational process design, reaction optimization, and product purification. This guide provides a detailed examination of the theoretical principles governing the solubility of 1,2-epoxyundecane, alongside a robust experimental framework for its quantitative determination, tailored for researchers, scientists, and drug development professionals.

Molecular Architecture and its Implications for Solubility

The solubility characteristics of 1,2-epoxyundecane are a direct consequence of its amphipathic molecular structure. This structure comprises two distinct regions with opposing polarities:

-

The Polar Epoxide Ring: A three-membered ring containing an oxygen atom, the epoxide group is characterized by significant ring strain and bond polarity. The electronegative oxygen atom creates a dipole moment, rendering this portion of the molecule polar and capable of engaging in dipole-dipole interactions and, to a lesser extent, acting as a hydrogen bond acceptor.

-

The Nonpolar Undecane Chain: A long, eleven-carbon aliphatic chain that is hydrophobic and nonpolar. This substantial portion of the molecule can only participate in weak van der Waals forces (London dispersion forces).

The interplay between these two opposing functionalities dictates the molecule's overall polarity and, consequently, its solubility in different solvents. The foundational principle of "like dissolves like" serves as our primary predictive tool.[1][2][3] This principle posits that substances with similar polarities and intermolecular forces will be mutually soluble.[1][2][3]

Visualizing the "Like Dissolves Like" Principle with 1,2-Epoxyundecane

Caption: Interaction of 1,2-Epoxyundecane with polar and nonpolar solvents.

Solubility Profile: A Predictive Analysis

Behavior in Polar Solvents

In highly polar solvents, particularly protic solvents like water, the solubility of 1,2-epoxyundecane is expected to be extremely low. While the polar epoxide ring can interact with water molecules, the energetic cost of disrupting the strong hydrogen-bonding network of water to accommodate the large, nonpolar undecane chain is prohibitive. This hydrophobic effect drives the epoxide molecules to aggregate, minimizing their contact with the polar solvent. Data for similar long-chain epoxides, such as 1,2-epoxydecane and 1,2-epoxydodecane, confirms their insolubility or very low solubility in water.[4][5][6][7][8]

In polar aprotic solvents like acetone or ethyl acetate, a slight increase in solubility may be observed compared to water. These solvents are less dominated by strong hydrogen bonding, making the energetic penalty for solvating the nonpolar chain somewhat lower. However, the dominant nonpolar character of the undecane chain will still significantly limit solubility.

Behavior in Nonpolar Solvents

Conversely, 1,2-epoxyundecane is anticipated to exhibit high solubility in a wide range of nonpolar solvents, such as hexane, toluene, and diethyl ether. In these environments, the primary intermolecular forces are van der Waals interactions. The nonpolar undecane chain of the epoxide can readily interact with the nonpolar solvent molecules, leading to a thermodynamically favorable dissolution process. This is consistent with the general behavior of hydrophobic molecules in non-polar environments.[9]

Qualitative Solubility Guide

The following table provides a predicted qualitative solubility profile for 1,2-epoxyundecane in a selection of common laboratory solvents, categorized by their polarity.

| Solvent Class | Solvent | Polarity Index (P') | Predicted Solubility | Rationale |

| Nonpolar | Hexane | 0.1 | High | Dominant van der Waals interactions between the undecane chain and the solvent. |

| Toluene | 2.4 | High | Favorable van der Waals and π-stacking interactions. | |

| Diethyl Ether | 2.8 | High | Good balance of nonpolar character with a slight polarity to interact with the epoxide ring. | |

| Polar Aprotic | Dichloromethane | 3.1 | Moderate to High | Can solvate both polar and nonpolar moieties to some extent. |

| Tetrahydrofuran (THF) | 4.0 | Moderate | The cyclic ether structure provides some compatibility with the epoxide ring, but the overall polarity is still a limiting factor for the long alkyl chain. | |

| Acetone | 5.1 | Low to Moderate | The highly polar nature of the carbonyl group is less compatible with the long nonpolar chain. | |

| Acetonitrile | 5.8 | Low | Significant polarity mismatch with the nonpolar undecane chain. | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Low | Highly polar solvent, significant energy penalty to solvate the nonpolar chain. | |

| Polar Protic | Ethanol | 4.3 | Low | The presence of a hydroxyl group allows for some interaction with the epoxide, but the hydrogen-bonding network is less favorable for the nonpolar chain than in water. |

| Methanol | 5.1 | Low | Similar to ethanol, but with a slightly higher polarity, further reducing compatibility with the nonpolar chain. | |

| Water | 10.2 | Insoluble | Strong hydrogen bonding network of water and the hydrophobic effect of the long undecane chain lead to immiscibility.[4][5][6][7][8] |

Polarity Index values are relative measures of solvent polarity.[10]

Experimental Protocol for Quantitative Solubility Determination: A Gravimetric Approach

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable gravimetric method, which is a widely accepted technique for determining the solubility of solid and liquid solutes in various solvents.[11]

Principle

This method involves preparing a saturated solution of 1,2-epoxyundecane in the solvent of interest at a constant temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined.

Materials and Equipment

-

1,2-Epoxyundecane (high purity)

-

Selected solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated analytical balance (± 0.0001 g)

-

Glass vials with airtight caps

-

Calibrated volumetric pipettes and syringes

-

Syringe filters (chemically compatible with the solvents)

-

Drying oven or vacuum desiccator

Experimental Workflow Diagram

Caption: Experimental workflow for gravimetric solubility determination.

Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

To a series of glass vials, add an excess amount of 1,2-epoxyundecane to a known volume of the chosen solvent. The presence of undissolved epoxide ensures that the solution is saturated.

-

Causality: Starting with a supersaturated system and allowing it to reach equilibrium ensures that the final concentration represents the true solubility at that temperature.

-

-

Equilibration:

-

Securely cap the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period, typically 24-48 hours, to ensure that the dissolution process has reached a steady state.

-

Self-Validating Check: Periodically analyze small aliquots of the supernatant. Equilibrium is reached when the concentration of the solute remains constant over successive measurements.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed for several hours to permit any undissolved material to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the equilibration temperature) pipette or syringe.

-

Immediately pass the collected supernatant through a chemically resistant syringe filter to remove any suspended microparticles.

-

Causality: Filtration is crucial to prevent undissolved solute from being included in the sample, which would lead to an overestimation of solubility.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry vial on an analytical balance (m_vial).

-

Transfer the filtered aliquot of the saturated solution into the pre-weighed vial.

-

Weigh the vial containing the solution (m_solution).

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the 1,2-epoxyundecane. Alternatively, use a vacuum desiccator.

-

Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dry solute residue (m_final).

-

-

Calculation of Solubility:

-

The mass of the solute is calculated as: m_solute = m_final - m_vial

-

The mass of the solvent is calculated as: m_solvent = m_solution - m_final

-

Solubility can be expressed in various units, such as g/100 g of solvent: Solubility = (m_solute / m_solvent) * 100

-

Conclusion

The solubility of 1,2-epoxyundecane is a direct function of its amphipathic nature, with the long nonpolar undecane chain being the dominant factor. Consequently, it is predicted to be highly soluble in nonpolar solvents and poorly soluble in polar solvents, especially water. For applications requiring precise control over concentration, the provided gravimetric method offers a reliable and accurate means of quantitative solubility determination. This foundational knowledge is paramount for the effective and efficient utilization of 1,2-epoxyundecane in research and industrial settings.

References

-

PubChem. (n.d.). 1,2-Epoxybutane. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

-

PubChem. (n.d.). 1,2-Epoxydecane. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

-

PubChem. (n.d.). 1,2-Epoxydodecane. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

-

nanoComposix. (n.d.). Dodecane Surface. Retrieved February 9, 2026, from [Link]

-

ResearchGate. (n.d.). THE DETERMINATION OF EPOXIDE GROUPS. Retrieved February 9, 2026, from [Link]

-

Chemistry LibreTexts. (2024). Like Dissolves Like. Retrieved February 9, 2026, from [Link]

-

ACS Publications. (2020). Solubility Determination and Modeling Analysis of exo-3,6-Epoxy-1,2,3,6-tetrahydrophthalic Anhydride in Mixture Solvents from 278.15 to 323.15 K. Journal of Chemical & Engineering Data. Retrieved February 9, 2026, from [Link]

-

YouTube. (2022). Why does like dissolve like?. Ben's Chem Videos. Retrieved February 9, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved February 9, 2026, from [Link]

- Google Patents. (n.d.). Method for detecting epoxy equivalent weight.

-

National Center for Biotechnology Information. (2021). Like dissolves like: A first-principles theory for predicting liquid miscibility and mixture dielectric constant. Proceedings of the National Academy of Sciences. Retrieved February 9, 2026, from [Link]

-

Centers for Disease Control and Prevention. (2010). Development of a Sampling and Analytical Method for Measuring the Epoxy Content of Aerosols. CDC Stacks. Retrieved February 9, 2026, from [Link]

-

YouTube. (2024). ALEKS: Applying like dissolves like. Roxi Hulet. Retrieved February 9, 2026, from [Link]

-

Oreate AI Blog. (2025). Understanding 'Like Dissolves Like': The Chemistry of Solubility. Retrieved February 9, 2026, from [Link]

-

Shodex. (n.d.). Polarities of Solvents. Retrieved February 9, 2026, from [Link]

-

Burdick & Jackson. (n.d.). Polarity Index. Retrieved February 9, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. Understanding 'Like Dissolves Like': The Chemistry of Solubility - Oreate AI Blog [oreateai.com]

- 4. echemi.com [echemi.com]

- 5. 1,2-Epoxydecane | C10H20O | CID 16993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,2-EPOXYDECANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. 1,2-Epoxydodecane | C12H24O | CID 17858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,2-EPOXYDODECANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. nanocomposix.com [nanocomposix.com]

- 10. Polarity Index [macro.lsu.edu]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Structural and Reactive Differences Between Terminal and Internal Aliphatic Epoxides: A Comparative Analysis of 1,2-Epoxydecane and 2-Nonyloxirane

Executive Summary

In the field of organic synthesis and materials science, aliphatic epoxides are foundational building blocks prized for their reactivity. This guide delves into the nuanced yet critical differences between two closely related long-chain epoxides: 1,2-Epoxydecane, a terminal epoxide, and 2-Nonyloxirane (specifically interpreted as 2,3-Epoxynonane), an internal epoxide. While possessing similar molecular weights, the seemingly minor shift in the position of the oxirane ring—from the end of the carbon chain to an internal position—imparts significant and predictable differences in their physicochemical properties, spectroscopic signatures, and chemical reactivity. Understanding these distinctions is paramount for researchers and drug development professionals in designing synthetic pathways, predicting reaction outcomes, and selecting the appropriate isomer for specific applications, ranging from polymer chemistry to the synthesis of fine chemicals and pharmaceutical intermediates.[1][2][3]

Introduction to Aliphatic Epoxides

Epoxides, or oxiranes, are three-membered cyclic ethers. This triangular arrangement forces the bond angles to approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbons. This deviation results in substantial ring strain, making epoxides far more reactive than their acyclic ether counterparts.[4] This inherent reactivity is the cornerstone of their synthetic utility, allowing for a wide array of ring-opening reactions that can introduce diverse functional groups with high regioselectivity and stereoselectivity.[1][5]

The position of the epoxide ring along an alkyl chain defines its classification:

-

Terminal Epoxides (α-olefinal epoxides): The oxirane ring is located at the C1 and C2 positions of the chain. 1,2-Epoxydecane is a prime example.

-

Internal Epoxides: The oxirane ring is located at any position other than the terminus of the chain. For this guide, we will consider 2,3-Epoxynonane as the representative molecule for the ambiguous term "2-Nonyloxirane" to provide a clear and instructive comparison.

This guide will systematically dissect the structural, physical, and chemical differences stemming from this isomeric distinction.

Molecular Structure and Physicochemical Properties

The location of the oxirane ring directly influences the molecule's symmetry, polarity, and intermolecular interactions, which in turn dictate its physical properties.

Diagram 1: Comparative Molecular Structures

Caption: Chemical structures of 1,2-Epoxydecane and 2,3-Epoxynonane.

Table 1: Comparison of Physicochemical Properties

| Property | 1,2-Epoxydecane | 2-Nonyloxirane (as 2,3-Epoxynonane) | Rationale for Difference |

| IUPAC Name | 2-Octyloxirane[6] | 2-Heptyl-3-methyloxirane | - |

| CAS Number | 2404-44-6[6] | 6063-73-6 (representative) | - |

| Molecular Formula | C₁₀H₂₀O[6] | C₉H₁₈O | Different number of carbon atoms. |

| Molecular Weight | 156.27 g/mol [6][7] | 142.24 g/mol | 1,2-Epoxydecane has an additional CH₂ group. |

| Appearance | Colorless to light yellow clear liquid[7][8] | Colorless liquid (typical) | Both are nonpolar, volatile liquids at STP. |

| Boiling Point | ~208 °C at 760 mmHg[7] | Generally lower than 1,2-Epoxydecane | The more linear shape of the terminal epoxide allows for stronger van der Waals forces. |

| Density | ~0.84 g/mL at 20°C[7][8] | Slightly lower than 1,2-Epoxydecane | Differences in molecular packing in the liquid state. |

| Solubility in Water | Insoluble[6][8][9] | Insoluble | Both are dominated by long, hydrophobic alkyl chains. |

| Reactivity | High, characteristic of terminal epoxides[1][8][9][10] | High, but generally less than terminal epoxides | Steric hindrance at the epoxide carbons. |

Spectroscopic Differentiation

Distinguishing between terminal and internal epoxides is straightforward using standard spectroscopic techniques.

-

¹H NMR Spectroscopy:

-

1,2-Epoxydecane: The protons on the epoxide ring appear as a characteristic multiplet in the 2.4-2.9 ppm range. The terminal CH₂ group will show a distinct signal pattern compared to the internal CH groups.

-

2,3-Epoxynonane: The protons on the internal epoxide ring will also appear in a similar region but will have different splitting patterns due to coupling with adjacent protons on both sides of the ring.

-

-

¹³C NMR Spectroscopy:

-

1,2-Epoxydecane: Will show two distinct signals for the epoxide carbons, one for the primary (CH₂) and one for the secondary (CH) carbon.

-

2,3-Epoxynonane: Will show two signals for two different secondary (CH) carbons within the epoxide ring.

-

-

FT-IR Spectroscopy:

-

Both molecules will exhibit characteristic C-O-C stretching vibrations for the epoxide ring around 1250 cm⁻¹, 915 cm⁻¹, and 830 cm⁻¹.[7] The differences in the fingerprint region (below 1500 cm⁻¹) may be subtle but can be used for differentiation with a reference spectrum.

-

Synthesis and Manufacturing

The synthetic routes to terminal and internal epoxides typically start from the corresponding alkene.

-

Epoxidation of Alkenes: The most common method involves the reaction of an alkene with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[4]

-

1,2-Epoxydecane Synthesis: Achieved by the epoxidation of 1-decene.

-

2,3-Epoxynonane Synthesis: Achieved by the epoxidation of 2-nonene.

-

-

From Halohydrins: This two-step process involves the reaction of an alkene with a halogen (e.g., Br₂) in the presence of water to form a halohydrin, followed by treatment with a base to induce intramolecular Williamson ether synthesis, forming the epoxide.[5]

The choice of starting alkene is the primary determinant of whether a terminal or internal epoxide is produced.

Chemical Reactivity and Mechanistic Pathways: The Core Difference

The most significant distinction between terminal and internal epoxides lies in their reactivity, particularly in ring-opening reactions. This is governed by steric and electronic effects.

Nucleophilic Ring-Opening

Epoxide ring-opening can be catalyzed by either acid or base.[11] The regioselectivity (i.e., which carbon atom is attacked by the nucleophile) is the key difference.

A. Base-Catalyzed/Nucleophilic Conditions

Under basic or neutral conditions, the reaction proceeds via a classic Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon atom.

-

1,2-Epoxydecane (Terminal): Possesses a primary (C1) and a secondary (C2) carbon in the epoxide ring. The primary carbon is significantly less sterically hindered. Therefore, nucleophilic attack occurs almost exclusively at the C1 position.

-

2,3-Epoxynonane (Internal): Possesses two secondary carbons (C2 and C3). While there is a slight difference in steric hindrance due to the different alkyl chain lengths on either side, the difference is much less pronounced than in the terminal epoxide. This can lead to a mixture of products, although attack at the less hindered of the two secondary carbons is still favored.

Diagram 2: Regioselectivity of Base-Catalyzed Ring-Opening

Caption: Nucleophilic attack on terminal vs. internal epoxides under basic conditions.

B. Acid-Catalyzed Conditions

Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The reaction then proceeds with a character that is between Sₙ1 and Sₙ2.

-

1,2-Epoxydecane: The choice of attack is a balance between sterics and electronics. While the secondary carbon (C2) can better stabilize the partial positive charge that develops in the transition state, strong nucleophiles may still favor the less hindered primary carbon (C1). For many nucleophiles, attack still occurs predominantly at the primary carbon. However, if the nucleophile is weak (e.g., water, alcohol), attack at the more substituted carbon (C2) becomes more significant.[12]

-

2,3-Epoxynonane: Both carbons are secondary. The decision of which carbon is attacked is influenced by the electronic stabilizing effects of the different alkyl chains and the nature of the nucleophile. The outcome is often a mixture of regioisomers.

Experimental Protocol: Comparative Base-Catalyzed Hydrolysis

This protocol outlines a self-validating system to demonstrate the differing reactivity and product profiles of the two epoxides.

Objective: To synthesize and compare the diol products from the base-catalyzed ring-opening of 1,2-Epoxydecane and 2,3-Epoxynonane.

Methodology:

-

Reaction Setup:

-

In separate round-bottom flasks, dissolve 1.0 g of 1,2-Epoxydecane and 1.0 g of 2,3-Epoxynonane in 20 mL of a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Add 0.5 g of sodium hydroxide to each flask.

-

Fit each flask with a reflux condenser and heat the mixtures to 60°C with stirring for 4 hours.

-

-

Workup and Extraction:

-

Cool the reaction mixtures to room temperature.

-

Neutralize each solution with 1M HCl until pH 7 is reached.

-

Extract each aqueous solution three times with 20 mL of ethyl acetate.

-

Combine the organic layers for each reaction, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification and Analysis:

-

Remove the solvent under reduced pressure to obtain the crude diol products.

-

Purify the products via flash column chromatography (silica gel, hexane:ethyl acetate gradient).

-

Validation: Analyze the purified products by ¹H NMR and ¹³C NMR to confirm the structures of the resulting diols (1,2-decanediol from 1,2-epoxydecane and 2,3-nonanediol from 2,3-epoxynonane) and to determine the regioselectivity of the reaction.

-

Expected Outcome: The hydrolysis of 1,2-Epoxydecane will yield almost exclusively decane-1,2-diol. The hydrolysis of 2,3-Epoxynonane will yield nonane-2,3-diol, potentially as a mixture of diastereomers.

Applications in Research and Industry

The structural differences lead to distinct applications:

-

1,2-Epoxydecane (Terminal):

-

Surfactants and Detergents: The predictable ring-opening at the C1 position is used to attach hydrophilic head groups (like polyethylene glycol) to the hydrophobic decyl tail.

-

Polymers and Resins: Acts as a reactive diluent or chain terminator in epoxy resins, controlling viscosity and cross-linking.[13] Its terminal position makes it suitable for polymerization reactions.[9]

-

Fine Chemicals: A key building block for synthesizing 1,2-diols, amino alcohols, and other functionalized linear molecules.[1]

-

-

2-Nonyloxirane (Internal):

-

Lubricants and Plasticizers: The branched nature of the products derived from internal epoxides can improve low-temperature properties in lubricants and increase flexibility in polymers.

-

Specialty Coatings: Can be incorporated into polymer backbones to modify properties like glass transition temperature and chemical resistance.

-

Safety, Handling, and Toxicology

Both compounds are reactive alkylating agents and should be handled with care.[5]

-

Hazards: Both are considered skin and eye irritants.[6][9] Epoxides as a class are suspected of being mutagens due to their ability to alkylate DNA.[14]

-

Handling: Use in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Store in a cool, dry place away from acids, bases, and oxidizing agents.[6][10] They are known to be moisture-sensitive and can polymerize, sometimes violently, in the presence of catalysts or heat.[6][8][10]

-

Toxicity: Studies on aliphatic epoxides show varied toxicity profiles. For some terminal epoxides, toxicity is reduced in the presence of soluble epoxide hydrolase (sEH), an enzyme that converts them to the corresponding diols.[15]

Conclusion

The distinction between a terminal epoxide like 1,2-Epoxydecane and an internal one like 2-Nonyloxirane is a fundamental concept in organic chemistry with profound practical implications. 1,2-Epoxydecane offers high regioselectivity in Sₙ2-type ring-opening reactions, making it an ideal substrate for creating well-defined linear functionalized molecules. In contrast, 2-Nonyloxirane provides access to more complex, branched structures. This in-depth understanding of their comparative structure, reactivity, and applications enables researchers and developers to make informed decisions, optimizing synthetic strategies and tailoring material properties for advanced applications in medicine and industry.

References

- Benchchem. (n.d.). Application Notes: The Role of 1,2-Epoxydecane in Fine Chemical Synthesis.

- Chongqing Chemdad Co. (n.d.). 1,2-EPOXYDECANE.

- Ashenhurst, J. (2015, January 26). Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry.

- CymitQuimica. (n.d.). CAS 2404-44-6: 1,2-Epoxydecane.

- Benchchem. (n.d.). An In-Depth Technical Guide to the Chemical and Physical Properties of 1,2-Epoxydecane.

- National Center for Biotechnology Information. (n.d.). 2-Nonenal. PubChem.

- National Center for Biotechnology Information. (n.d.). 1,2-Epoxydecane. PubChem.

- National Center for Biotechnology Information. (n.d.). 1,2-Epoxydodecane. PubChem.

- Członka, S., Strąkowska, A., Kairytė, A., & Vaitkus, A. (2022). Biological Effects and Toxicity of Compounds Based on Cured Epoxy Resins. International Journal of Molecular Sciences, 23(22), 14093.

- ChemSrc. (2025, May 20). 2-nonyloxirane.

- National Oceanic and Atmospheric Administration. (n.d.). 1,2-EPOXYDECANE. CAMEO Chemicals.

- Wikipedia. (n.d.). Epoxide.

- Frey, H., & Schömer, M. (2020). Long-Chain Alkyl Epoxides and Glycidyl Ethers: An Underrated Class of Monomers.

- Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions.

- Harris, T. R., & Hammock, B. D. (2013). Toxicity of epoxy fatty acids and related compounds to cells expressing human soluble epoxide hydrolase. Toxicology and applied pharmacology, 273(1), 140–148.

- Frey, H., & Schömer, M. (2020). Long-Chain Alkyl Epoxides and Glycidyl Ethers: An Underrated Class of Monomers.

- Fishbein, L. (1980). Epoxides: is there a human health problem?. British journal of industrial medicine, 37(4), 360–375.

- Chemistry Stack Exchange. (2013, March 5). Regioselectivity of acid-catalyzed ring-opening of epoxides.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Long-Chain Alkyl Epoxides and Glycidyl Ethers: An Underrated Class of Monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Epoxide - Wikipedia [en.wikipedia.org]

- 6. 1,2-Epoxydecane | C10H20O | CID 16993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1,2-EPOXYDECANE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. CAS 2404-44-6: 1,2-Epoxydecane | CymitQuimica [cymitquimica.com]

- 10. 1,2-EPOXYDECANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. Biological Effects and Toxicity of Compounds Based on Cured Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hwmaint.oem.bmj.com [hwmaint.oem.bmj.com]

- 15. Toxicity of epoxy fatty acids and related compounds to cells expressing human soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 2-Nonyloxirane

Introduction: The Significance of 2-Nonyloxirane in Modern Chemistry

2-Nonyloxirane, a terminal epoxide, serves as a pivotal building block in the synthesis of a diverse array of fine chemicals, pharmaceuticals, and specialty materials. Its strained three-membered ring readily undergoes nucleophilic ring-opening reactions, providing a versatile platform for the introduction of various functional groups with high regioselectivity. This reactivity profile makes 2-nonyloxirane an attractive intermediate in the production of agrochemicals, fragrances, and surfactants. For drug development professionals, the chiral variants of 2-nonyloxirane are of particular interest as they can be incorporated into complex molecular architectures to modulate biological activity. This guide provides an in-depth exploration of the primary synthetic pathways to 2-nonyloxirane, offering a comparative analysis of their efficiencies, mechanistic underpinnings, and practical considerations for laboratory and industrial applications.

I. Direct Epoxidation of 1-Decene: The Most Direct Route

The most straightforward and common approach to synthesizing 2-nonyloxirane is through the direct epoxidation of its corresponding terminal alkene, 1-decene. This transformation can be achieved through several methodologies, each with its own set of advantages and limitations.

A. Peroxyacid-Mediated Epoxidation (Prilezhaev Reaction)

The Prilezhaev reaction, which employs a peroxyacid as the oxygen source, is a classic and reliable method for the epoxidation of alkenes.[1] The reaction proceeds through a concerted "butterfly" mechanism where the peroxyacid delivers an oxygen atom to the double bond in a single, stereospecific step.[2]

Mechanism of the Prilezhaev Reaction

The concerted nature of this mechanism ensures that the stereochemistry of the starting alkene is preserved in the epoxide product. For terminal alkenes like 1-decene, this is not a concern, but it is a crucial aspect for the epoxidation of substituted alkenes.

Sources

Methodological & Application

Application Note and Protocol for the Catalytic Epoxidation of 1-Undecene to 2-Nonyloxirane

Introduction: The Significance of 2-Nonyloxirane and the Merits of Catalytic Epoxidation

2-Nonyloxirane, a terminal epoxide, is a valuable chiral building block and intermediate in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals. Its utility stems from the strained three-membered ring, which is susceptible to nucleophilic attack, allowing for the introduction of diverse functional groups with high regioselectivity. The epoxidation of alkenes is a fundamental transformation in organic synthesis, providing direct access to these versatile epoxide compounds.[1]

Traditionally, stoichiometric epoxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) have been employed. However, these methods generate significant amounts of carboxylic acid waste, posing environmental concerns and complicating product purification. Catalytic epoxidation, particularly with environmentally benign oxidants such as hydrogen peroxide (H₂O₂), offers a more sustainable and atom-economical alternative.[2][3] This application note provides a comprehensive guide to the catalytic epoxidation of 1-undecene to 2-nonyloxirane, detailing a robust protocol and exploring the underlying chemical principles.

Choosing the Right Path: A Survey of Catalytic Systems

The selection of an appropriate catalytic system is paramount for achieving high conversion, selectivity, and yield in the epoxidation of 1-undecene. While numerous catalysts have been developed for alkene epoxidation, their efficacy with terminal, unactivated alkenes like 1-undecene can vary.[4][5]

Several classes of catalysts have demonstrated promise in this area:

-

Manganese-based Catalysts: Manganese complexes are known to be effective for the epoxidation of a variety of alkenes using hydrogen peroxide as the oxidant.[4] However, their application to monoalkyl-substituted alkenes can sometimes be challenging.[4]

-

Rhenium-based Catalysts: Methyltrioxorhenium (MTO) is a highly efficient catalyst for alkene epoxidation with hydrogen peroxide.[4] The addition of nitrogen-containing ligands like pyridine or 3-cyanopyridine can further enhance its catalytic activity and stability.[4]

-

Organocatalysts: Ketone-based catalysts, such as 2,2,2-trifluoroacetophenone, in conjunction with an oxidant like Oxone, can effectively epoxidize a range of olefins.[4] Aldehyde-catalyzed epoxidations using aqueous hydrogen peroxide have also emerged as a sustainable method.[3]

-

Polyoxometalates: Tungsten-based polyoxometalate catalysts have shown effectiveness in the solvent-free epoxidation of biorenewable terpenes using aqueous hydrogen peroxide, suggesting their potential applicability to other long-chain alkenes.

For this application note, we will focus on a protocol utilizing a robust and well-documented rhenium-based catalytic system, specifically methyltrioxorhenium (MTO), due to its high efficiency and proven applicability to a broad range of alkenes.[4]

The Catalytic Heart: Mechanism of Rhenium-Catalyzed Epoxidation

The catalytic cycle of MTO-catalyzed epoxidation with hydrogen peroxide is a well-established process. The initial step involves the reaction of MTO with hydrogen peroxide to form a highly reactive bis(peroxo)rhenium complex. This complex is the active oxidizing species that transfers an oxygen atom to the double bond of the alkene in a concerted fashion, leading to the formation of the epoxide and regenerating the catalyst for the next cycle. The addition of a Lewis base, such as pyridine, can coordinate to the rhenium center, preventing catalyst decomposition and enhancing its turnover number.

Experimental Protocol: Synthesis of 2-Nonyloxirane from 1-Undecene

This protocol details a laboratory-scale procedure for the catalytic epoxidation of 1-undecene using methyltrioxorhenium (MTO) as the catalyst and hydrogen peroxide as the oxidant.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 1-Undecene | ≥98% | Sigma-Aldrich |

| Methyltrioxorhenium (MTO) | ≥98% | Sigma-Aldrich |

| Hydrogen Peroxide | 30% (w/w) in H₂O | Fisher Scientific |

| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Sodium Sulfite | Anhydrous, ≥98% | Sigma-Aldrich |

| Magnesium Sulfate | Anhydrous, ≥99.5% | Sigma-Aldrich |

| Celite® | --- | Sigma-Aldrich |

Equipment:

-

Round-bottom flask (100 mL) with a magnetic stir bar

-

Dropping funnel

-

Condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Safety Precautions:

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin and eye burns. Handle with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

Methyltrioxorhenium is a toxic compound. Handle with appropriate precautions.

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-undecene (10.0 g, 64.8 mmol).

-

Dissolve the 1-undecene in 30 mL of dichloromethane.

-

Add pyridine (0.26 g, 3.24 mmol, 5 mol%) to the solution.

-

In a separate beaker, dissolve methyltrioxorhenium (MTO) (0.081 g, 0.324 mmol, 0.5 mol%) in 10 mL of dichloromethane.

-

Add the MTO solution to the reaction flask and stir for 5 minutes at room temperature.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Oxidant: Slowly add 30% hydrogen peroxide (7.35 g, 64.8 mmol, 1.0 equivalent) to the reaction mixture via a dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching the Reaction: Once the reaction is complete, cool the mixture to 0 °C in an ice bath.

-

Slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) to quench any unreacted hydrogen peroxide. Continue adding the solution until a negative test with peroxide test strips is obtained.

-

Work-up and Purification: Transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter through a pad of Celite®, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-nonyloxirane.

Expected Yield and Characterization:

The expected yield of 2-nonyloxirane is typically in the range of 80-95%. The product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Comparative Analysis of Epoxidation Methods

The following table summarizes key parameters for different catalytic systems used in the epoxidation of terminal alkenes, providing a comparative overview for researchers to select the most suitable method for their specific needs.

| Catalyst System | Oxidant | Substrate Scope | Typical Yield | Advantages | Disadvantages |

| MTO/Pyridine | H₂O₂ | Broad, including terminal alkenes | High (80-95%) | High efficiency, commercially available catalyst | Catalyst can be expensive |

| MnSO₄/Bicarbonate | H₂O₂ | Aryl, cyclic, and trialkyl-substituted alkenes | Moderate to High | Inexpensive and readily available catalyst | Lower reactivity for monoalkyl-alkenes[4] |

| Organocatalyst (e.g., Ketone) | Oxone | Broad | High | Metal-free, environmentally friendly | Stoichiometric oxidant generates salt waste |

| Polyoxometalate | H₂O₂ | Terpenes, potential for other alkenes | Good to High | Recyclable catalyst, solvent-free conditions possible | May require higher temperatures for less reactive alkenes[6] |

Visualizing the Process: Workflow and Catalytic Cycle

To provide a clear understanding of the experimental procedure and the underlying chemical transformation, the following diagrams have been generated.

Caption: Experimental workflow for the synthesis of 2-nonyloxirane.

Caption: Catalytic cycle of MTO-catalyzed epoxidation.

Conclusion and Future Perspectives

The protocol described herein provides a reliable and efficient method for the synthesis of 2-nonyloxirane from 1-undecene. The use of a catalytic amount of methyltrioxorhenium with hydrogen peroxide as the terminal oxidant represents a significant improvement over traditional stoichiometric methods in terms of atom economy and waste reduction. Further research in this area could focus on the development of even more sustainable catalytic systems, such as immobilized catalysts for easier recovery and reuse, or exploring enzymatic epoxidation for enhanced enantioselectivity.[7] The principles and techniques outlined in this application note are broadly applicable and can be adapted for the epoxidation of other terminal alkenes, making it a valuable resource for researchers in organic synthesis and drug development.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of epoxides. Retrieved from [Link]

-

MDPI. (2021). Catalytic Epoxidation Reaction. Retrieved from [Link]

-

ResearchGate. (2000). ChemInform Abstract: Catalytic Asymmetric Epoxidation of Enones under Phase Transfer Catalyzed Conditions. Retrieved from [Link]

-

ResearchGate. (2021). Biocatalytic Epoxidation of Cyclooctene to 1,2-Epoxycyclooctane by a Newly Immobilized Aspergillus niger Lipase. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Epoxidation of Alkenes. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 15.7: Synthesis of Epoxides. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 11.3.6 Epoxidation of Alkenes. Retrieved from [Link]

-

Semantic Scholar. (2021). Aldehyde-catalyzed epoxidation of unactivated alkenes with aqueous hydrogen peroxide. Retrieved from [Link]

-

YouTube. (2018, April 28). Epoxidation of Alkenes. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Clean protocol for deoxygenation of epoxides to alkenes via catalytic hydrogenation using gold. Retrieved from [Link]

- Google Patents. (n.d.). CN102432566B - 2-(4-phenoxyphenyl)oxirane and preparation method and application thereof.

-

Chemistry LibreTexts. (2022, July 11). 10.22: Oxidation of Alkenes - Epoxidation. Retrieved from [Link]

-

MDPI. (2021). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 2). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Selective and metal-free epoxidation of terminal alkenes by heterogeneous polydioxirane in mild conditions. Retrieved from [Link]

-

ResearchGate. (2008). Synthesis of enantiomerically pure 2-( N -aryl, N -alkyl-aminomethyl)aziridines: a new class of ligands for highly enantioselective asymmetric synthesis. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis of Enantioenriched 2-((Hetera)cyclo)alkylchromanols and their Spirocyclic Analogs through Enzymatic Resolution. Retrieved from [Link]

-

ResearchGate. (2000). Use of epoxidation and epoxide opening reactions for the synthesis of highly functionalized 1-oxaspiro[4.5]decan-2-ones and related compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Sustainable catalytic protocols for the solvent free epoxidation and anti-dihydroxylation of the alkene bonds of biorenewable terpene feedstocks using H2O2 as oxidant. Retrieved from [Link]

-

Caltech. (2005). Enantioselective Epoxidation of Terminal Alkenes to (R)- and (S). Retrieved from [Link]

Sources

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. Catalytic Epoxidation Reaction [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Epoxide synthesis by epoxidation [organic-chemistry.org]

- 5. cheme.caltech.edu [cheme.caltech.edu]

- 6. Sustainable catalytic protocols for the solvent free epoxidation and anti-dihydroxylation of the alkene bonds of biorenewable terpene feedstocks using H2O2 as oxidant - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Advanced Protocols for the Regioselective Ring-Opening of 2-Nonyloxirane

Synonyms: 1,2-Epoxyundecane,

Introduction & Strategic Analysis

2-Nonyloxirane represents a class of lipophilic terminal epoxides critical in the synthesis of biodegradable surfactants, pheromones, and lipid-mimetic drug linkers. Unlike short-chain analogues (e.g., propylene oxide), the significant hydrophobicity of the

The core challenge in manipulating 2-Nonyloxirane lies in regiocontrol :

-

Nucleophilic Attack (Basic/Neutral): Predominantly targets the less hindered

(terminal) position via an -

Acid-Catalyzed Opening: Shifts preference toward the

(internal) position due to partial carbocation stabilization, though steric hindrance from the nonyl chain often preserves some

This guide details three validated protocols: Hydrolytic Kinetic Resolution (HKR) for enantiopurity, Lewis-Acid Catalyzed Aminolysis for linker synthesis, and Acid-Mediated Solvolysis .

Protocol I: Hydrolytic Kinetic Resolution (HKR)

Objective: Isolation of enantiopure (R)- or (S)-2-Nonyloxirane and its corresponding vicinal diol. Mechanism: Jacobsen’s Cooperative Bimetallic Catalysis. Challenge: The nonyl chain renders the substrate water-insoluble, stalling the reaction in standard aqueous systems. A co-solvent is mandatory.

Materials

-

Substrate: Racemic 2-Nonyloxirane (

purity). -

Catalyst:

-(-)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) [(R,R)-Co(salen)]. -

Activator: Glacial Acetic Acid (AcOH).

-

Solvent: Tetrahydrofuran (THF) (distilled).

-

Reagent: Deionized Water.

Experimental Workflow

Step 1: Catalyst Activation (Oxidation to Co(III))

The Co(II) precatalyst is inactive. It must be oxidized to the active Co(III)-OAc species.

-

Weigh (R,R)-Co(salen) (0.5 mol% relative to epoxide) into a round-bottom flask.

-

Dissolve in minimal Toluene or THF.

-

Add Acetic Acid (2.0 equivalents relative to catalyst).

-

Stir open to air at room temperature (RT) for 1 hour. The color changes from brick red to dark brown.

-

Remove solvent in vacuo to obtain the solid Co(III)-salen complex.

Step 2: The Resolution Reaction

-

Dissolve the activated catalyst in THF (Volume: 0.5 mL per mmol epoxide).

-

Note: THF is critical to solubilize the lipophilic 2-Nonyloxirane.

-

-

Add Racemic 2-Nonyloxirane (1.0 equiv). Stir to ensure homogeneity.

-

Cool the mixture to 0°C .

-

Add Water (0.55 equiv) dropwise.

-

Why 0.55 equiv? We need to hydrolyze exactly 50% of the racemate (the "wrong" enantiomer) plus a small excess to ensure high ee of the remaining epoxide.

-

-

Allow to warm to RT and stir for 18–24 hours .

Step 3: Work-up and Separation

-

Partition: Dilute with Hexanes (dissolves epoxide) and water (dissolves diol? Correction: The C11 diol is also lipophilic).

-

Refined Work-up: Since both products are lipophilic, use Kugelrohr distillation or Flash Chromatography .

-

-

Separation Strategy:

-

Concentrate the reaction mixture.

-

Perform Vacuum Distillation (<1 mmHg).

-

Fraction 1 (Low BP): Enantiopure 2-Nonyloxirane.

-

Residue (High BP): Enantiopure 1,2-Undecanediol.

-

Mechanism Visualization (DOT)

Figure 1: Workflow for the Hydrolytic Kinetic Resolution of 2-Nonyloxirane utilizing Jacobsen's Catalyst.

Protocol II: Regioselective Aminolysis (Linker Synthesis)

Objective: Synthesis of

Materials

-

Substrate: 2-Nonyloxirane.

-

Nucleophile: Target Amine (e.g., Benzylamine, Morpholine).

-

Catalyst: Lithium Perchlorate (

) or Calcium Triflate ( -

Solvent: Acetonitrile (MeCN) or Neat (Solvent-free).

Experimental Workflow

-

Preparation: In a reaction vial, dissolve 2-Nonyloxirane (1.0 mmol) in MeCN (2 mL).

-

Green Alternative: If the amine is liquid, run neat (no solvent) to maximize kinetics.

-

-

Catalyst Addition: Add

(10 mol%).-

Role of Catalyst: The

acts as a mild Lewis acid, coordinating to the epoxide oxygen. This weakens the C-O bond and lowers the activation energy, allowing the reaction to proceed at RT rather than high heat (which degrades regioselectivity).

-

-

Nucleophile Addition: Add the Amine (1.1 equiv).

-

Reaction: Stir at Room Temperature for 6–12 hours.

-

Monitoring: TLC (Stain: p-Anisaldehyde; epoxide appears as a blue/purple spot).

-

-

Work-up:

-

Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol III: Acid-Catalyzed Solvolysis (Regio-Divergence)

Objective: Synthesis of alkoxy-alcohols (ethers).

Mechanism: Borderline

Experimental Workflow

-

Solution: Dissolve 2-Nonyloxirane in the alcohol of choice (e.g., Methanol).

-

Catalyst: Add Sulfuric Acid (